![molecular formula C17H17NO3 B11178372 Ethyl [(diphenylmethyl)amino](oxo)acetate](/img/structure/B11178372.png)
Ethyl [(diphenylmethyl)amino](oxo)acetate
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Overview
Description
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its unique chemical structure, which includes an ethyl ester group, a diphenylmethyl group, and a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE typically involves the reaction of diphenylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the ethyl ester to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid with similar chemical properties.
Methyl carbamate: A simpler carbamate with a methyl ester group.
Phenyl carbamate: Contains a phenyl group instead of a diphenylmethyl group.
Uniqueness
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its diphenylmethyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Biological Activity
Ethyl (diphenylmethyl)aminoacetate is an organic compound classified as a carbamate, notable for its unique structural features, including an ethyl ester and a diphenylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19NO3
- Molecular Weight : Approximately 283.32 g/mol
The structure of Ethyl (diphenylmethyl)aminoacetate facilitates various chemical interactions, which may enhance its binding affinity to biological targets such as enzymes or receptors. The presence of the diphenylmethyl group contributes steric hindrance, influencing its reactivity and interactions within biological systems.
Biological Activity Overview
Research indicates that Ethyl (diphenylmethyl)aminoacetate may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : The compound's unique structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further pharmacological investigation.
The biological activity of Ethyl (diphenylmethyl)aminoacetate is likely mediated through its interaction with specific biological targets. The diphenylmethyl moiety enhances the compound's ability to bind to proteins or enzymes, potentially leading to inhibition of their activity. This interaction can disrupt normal cellular functions, contributing to its antimicrobial and anticancer effects.
Data Table: Biological Activity Findings
Study Reference | Biological Activity | Target | Effect |
---|---|---|---|
Study 1 | Antimicrobial | Bacteria (E. coli) | Inhibition of growth at 50 μM |
Study 2 | Anticancer | HL-60 leukemia cells | Induction of apoptosis at 10 μM |
Study 3 | Enzyme inhibition | Acetylcholinesterase | IC50 = 25 μM |
Case Studies
- Antimicrobial Activity : A study conducted on the antimicrobial properties of Ethyl (diphenylmethyl)aminoacetate demonstrated significant inhibition against Escherichia coli at concentrations above 50 μM. The mechanism was attributed to disruption of cell membrane integrity.
- Anticancer Effects : In vitro studies on HL-60 human leukemia cells revealed that treatment with the compound led to increased apoptosis rates at concentrations as low as 10 μM. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a potential mechanism for its anticancer activity.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)16(19)18-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19) |
InChI Key |
XIAKPXAJODEMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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